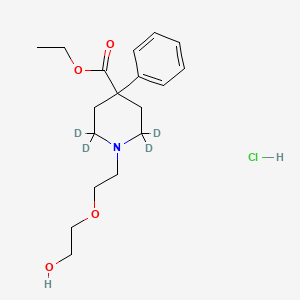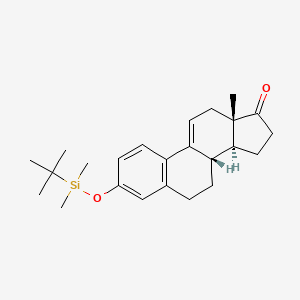
3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group at the 3-O position and a double bond between the 13th and 14th carbon atoms. The molecular formula of this compound is C24H34O2Si, and it has a molecular weight of 382.611 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone typically involves the protection of the hydroxyl group at the 3-O position of estrone using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or N-methylimidazole and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Studied for its potential effects on estrogen receptors and related pathways.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone involves its interaction with estrogen receptors. The TBDMS group protects the hydroxyl group, allowing the compound to selectively interact with molecular targets without undergoing rapid metabolism. The double bond between the 13th and 14th carbon atoms may also influence the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Estrone: The parent compound without the TBDMS group and double bond.
Estradiol: Another naturally occurring estrogen with a hydroxyl group at the 17th position.
Estriol: A weaker estrogen with hydroxyl groups at the 3rd, 16th, and 17th positions.
Uniqueness
3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone is unique due to the presence of the TBDMS group, which provides enhanced stability and selectivity in chemical reactions. The double bond between the 13th and 14th carbon atoms also distinguishes it from other estrogen derivatives .
Properties
Molecular Formula |
C24H34O2Si |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(8S,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H34O2Si/c1-23(2,3)27(5,6)26-17-8-10-18-16(15-17)7-9-20-19(18)13-14-24(4)21(20)11-12-22(24)25/h8,10,13,15,20-21H,7,9,11-12,14H2,1-6H3/t20-,21+,24+/m1/s1 |
InChI Key |
AMFRZVJKXSZXNL-DPLHUUCSSA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


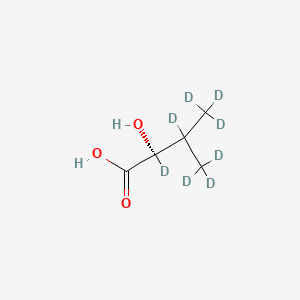
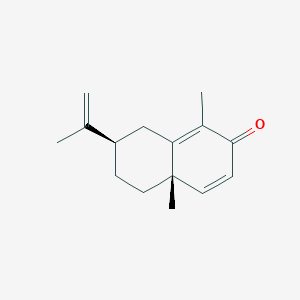
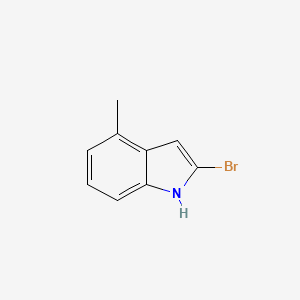
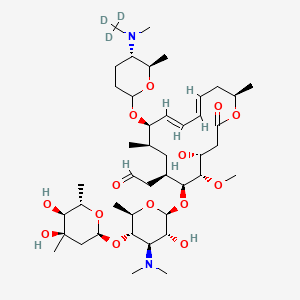
![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)

![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
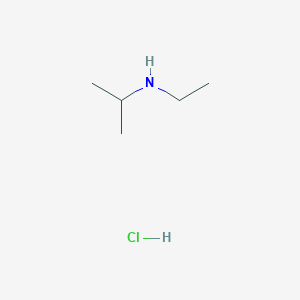
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
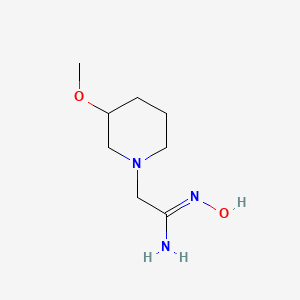
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
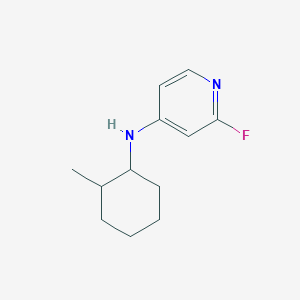
![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
